molecular formula C9H9ClN2OS B14292764 N-[(4-Chlorophenyl)carbamoyl]ethanethioamide CAS No. 113985-05-0

N-[(4-Chlorophenyl)carbamoyl]ethanethioamide

Cat. No.: B14292764
CAS No.: 113985-05-0
M. Wt: 228.70 g/mol
InChI Key: SJNBNLVVOFNAFW-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)carbamoyl]ethanethioamide is an organic compound that features a chlorophenyl group attached to a carbamoyl group, which is further linked to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)carbamoyl]ethanethioamide typically involves the reaction of 4-chloroaniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)carbamoyl]ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)carbamoyl]ethanethioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)carbamoyl]glycine
  • N-[(4-Chlorophenyl)carbamoyl]benzamide
  • Diflubenzuron

Uniqueness

N-[(4-Chlorophenyl)carbamoyl]ethanethioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

113985-05-0

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-ethanethioylurea

InChI

InChI=1S/C9H9ClN2OS/c1-6(14)11-9(13)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14)

InChI Key

SJNBNLVVOFNAFW-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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